molecular formula C15H23BN2O5 B13104658 (4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid

(4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid

Cat. No.: B13104658
M. Wt: 322.17 g/mol
InChI Key: JNPIUQRWKGDLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid typically involves multiple steps, including the protection of amine groups, coupling reactions, and boronic acid formation. One common method involves the use of tert-butoxycarbonyl (Boc) protection for the amine group, followed by coupling with a phenylboronic acid derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. This includes the use of protected amine groups and boronic acid derivatives, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid is unique due to its tert-butoxycarbonyl protection, which provides stability and selectivity in reactions. This makes it particularly useful in complex organic synthesis and drug development .

Properties

Molecular Formula

C15H23BN2O5

Molecular Weight

322.17 g/mol

IUPAC Name

[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylcarbamoyl]phenyl]boronic acid

InChI

InChI=1S/C15H23BN2O5/c1-15(2,3)23-14(20)18-10-4-9-17-13(19)11-5-7-12(8-6-11)16(21)22/h5-8,21-22H,4,9-10H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

JNPIUQRWKGDLQS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCCNC(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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